molecular formula C14H17N3O5S B216220 3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide

3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide

Cat. No. B216220
M. Wt: 339.37 g/mol
InChI Key: CMZVXRJMFXPJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide, commonly known as TMTB, is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications in various fields. TMTB is a member of the thiadiazole family, which is known for its diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of TMTB is not fully understood. However, it is believed that TMTB exerts its pharmacological activities by interfering with various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
TMTB has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that TMTB can induce apoptosis, inhibit cell proliferation, and disrupt bacterial and fungal cell membranes. In vivo studies have shown that TMTB can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of TMTB is its diverse pharmacological activities, which make it a promising candidate for various applications. However, one of the limitations of TMTB is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.

Future Directions

There are several potential future directions for TMTB research. One area of interest is the development of TMTB-based drugs for the treatment of various diseases, such as cancer and bacterial infections. Another area of interest is the investigation of TMTB's potential as a pesticide or herbicide. Additionally, further studies are needed to fully elucidate the mechanism of action of TMTB and its potential side effects.

Synthesis Methods

TMTB can be synthesized using a variety of methods, including the reaction of 3,4,5-trimethoxybenzoyl chloride with 5-methoxymethyl-[1,3,4]thiadiazol-2-amine in the presence of a base, such as triethylamine. The resulting product can be purified through recrystallization or column chromatography.

Scientific Research Applications

TMTB has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, TMTB has been shown to exhibit antitumor, antibacterial, and antifungal activities. In agriculture, TMTB has been investigated for its potential use as a pesticide and herbicide. In materials science, TMTB has been studied for its ability to form self-assembled monolayers on metal surfaces.

properties

Product Name

3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C14H17N3O5S/c1-19-7-11-16-17-14(23-11)15-13(18)8-5-9(20-2)12(22-4)10(6-8)21-3/h5-6H,7H2,1-4H3,(H,15,17,18)

InChI Key

CMZVXRJMFXPJNI-UHFFFAOYSA-N

SMILES

COCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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